1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine
Description
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a halogenated pyridine derivative with the molecular formula C₇H₇ClF₂N₂ (when considering the dihydrochloride salt, the molecular weight increases to 326.45 g/mol) . This compound is structurally characterized by a pyridine ring substituted with chlorine at position 6 and fluorine at position 5, with an ethanamine moiety at position 3. It is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing chiral amines and kinase inhibitors. The chlorine and fluorine substituents enhance its lipophilicity and electronic properties, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
1-(6-chloro-5-fluoropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)5-2-6(9)7(8)11-3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCUWIGILADAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-5-fluoropyridine.
Substitution Reaction: The 6-chloro-5-fluoropyridine undergoes a substitution reaction with ethanamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyridin-2-yl)ethan-1-amine Derivatives
These compounds, such as those derived from (R)-1-phenylethan-1-amine or (S)-1-(2-naphthyl)ethan-1-amine, are widely employed in asymmetric catalysis for synthesizing chiral amines . Key differences include:
- Substitution Pattern: The target compound features a pyridin-3-yl group with halogen substituents, whereas pyridin-2-yl derivatives lack halogenation.
- Applications: Pyridin-2-yl derivatives are optimized for organocatalysis (e.g., α-amination of dicarbonyl compounds), while the halogenated pyridin-3-yl derivative may be more suited for drug intermediates due to enhanced bioavailability .
Avapritinib and Selumetinib Sulfate
- Avapritinib (Figure 59 in ) contains a fluorophenyl group and a triazine-piperazine-pyrimidine moiety attached to ethanamine. While structurally complex, its ethanamine core shares functional similarity with the target compound. Avapritinib’s design emphasizes kinase inhibition (e.g., targeting KIT and PDGFRA mutants), whereas the simpler halogenated pyridinyl ethanamine may serve as a precursor for similar scaffolds .
- Selumetinib Sulfate (CAS 943332-08-9) is a benzimidazole-based MEK inhibitor. Unlike the target compound, it incorporates bromo and chloro substituents, which contribute to its distinct solubility and pharmacokinetic profile .
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine
This compound (CAS 154877-60-8) features an imidazopyridine core instead of a pyridine ring.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine | C₇H₇ClF₂N₂ (free base) | Cl (C6), F (C5), ethanamine (C3) | Pharmaceutical building block |
| 1-(Pyridin-2-yl)ethan-1-amine | C₇H₈N₂ | None (parent structure) | Organocatalysis, chiral ligands |
| Avapritinib | C₂₈H₃₂N₈O | Fluorophenyl, triazine-piperazine | Kinase inhibitor (KIT/PDGFRA) |
| Selumetinib Sulfate | C₁₇H₁₇BrClFN₄O₇S | Bromo, chloro, fluoro | MEK inhibitor |
Biological Activity
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with chlorine and fluorine substituents, which influence its chemical reactivity and biological interactions. The molecular formula is CHClFN, with a molecular weight of 173.57 g/mol. The presence of these halogen atoms enhances the compound's lipophilicity and binding affinity to various biological targets.
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine functions primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity . The amine group in the structure allows for hydrogen bonding, further modulating its biological activity.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in drug metabolism:
- CYP1A2 Inhibition : This inhibition can significantly affect the metabolism of drugs that are substrates for this enzyme. For instance, studies have shown that compounds with similar structures exhibit varying degrees of CYP1A2 inhibition, suggesting a structure-activity relationship that could be exploited in drug design .
Antimicrobial Activity
Recent research has indicated that derivatives of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine exhibit antimicrobial properties against various bacterial strains. For example, compounds derived from this structure have shown effectiveness against both Gram-positive bacteria and mycobacteria .
| Bacterial Strain | Activity | Comments |
|---|---|---|
| Staphylococcus aureus | Active | Comparable efficacy to clinically used antibiotics |
| Mycobacterium tuberculosis | Active | Shows promise against resistant strains |
| Enterococcus faecalis | Highly Active | Effective against vancomycin-resistant isolates |
Case Studies
In a controlled study involving the evaluation of several pyridine derivatives, 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine was tested for its cytotoxic effects on cancer cell lines. The results indicated low cytotoxicity towards primary porcine monocyte-derived macrophages while maintaining significant antibacterial activity against pathogenic strains .
Research Applications
The compound is being investigated for potential therapeutic applications, including:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
